N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide
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Overview
Description
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide is a complex organic compound that features a benzothiazole moiety, an indole ring, and a fluorobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Scientific Research Applications
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Future Directions
Benzothiazole derivatives have been extensively studied and found to have diverse chemical reactivity and broad spectrum of biological activity . Therefore, the future directions in the research of benzothiazole derivatives could involve the development of new synthetic pathways, exploration of their biological activities, and their potential applications in medicinal chemistry .
Mechanism of Action
Benzothiazole
This is a heterocyclic compound that is part of the thiazole family. Benzothiazole derivatives have been studied for their diverse biological activities, including anti-inflammatory , anti-tubercular , and antimicrobial effects . The mechanism of action often involves interaction with cellular receptors or enzymes, leading to changes in cellular processes .
Indole
This is another heterocyclic compound. Indole derivatives are known to interact with various biological targets and have been studied for their potential therapeutic effects in various diseases .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis, suggesting that they may interact with enzymes or proteins involved in the life cycle of this bacterium .
Cellular Effects
Benzothiazole derivatives have been found to exhibit anti-inflammatory activity . They have shown inhibitory effects on cyclooxygenase-1 (COX-1), an enzyme involved in inflammation .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit COX-1, suggesting that they may exert their effects by binding to this enzyme and preventing it from catalyzing the conversion of arachidonic acid into prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole and indole intermediates. The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent reactions . The indole ring is often prepared via Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes . The final step involves coupling the benzothiazole and indole intermediates with 2-fluorobenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution: The fluorobenzamide group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amines
Substitution: Substituted benzamides
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide
- 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- 2-amino-6-methylbenzothiazole
Uniqueness
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide is unique due to its combination of benzothiazole, indole, and fluorobenzamide moieties, which confer distinct biological activities and chemical properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and drug development.
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S2/c27-19-9-3-1-7-17(19)25(33)28-13-14-31-15-23(18-8-2-5-11-21(18)31)34-16-24(32)30-26-29-20-10-4-6-12-22(20)35-26/h1-12,15H,13-14,16H2,(H,28,33)(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYRTVHDZCDALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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